molecular formula C73H89ClN10O26 B025659 Orienticin A CAS No. 111073-20-2

Orienticin A

Cat. No.: B025659
CAS No.: 111073-20-2
M. Wt: 1558.0 g/mol
InChI Key: BURNGCVAUVZERJ-BNSVOVDNSA-N
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Description

Orienticin A is a glycopeptide antibiotic known for its potent antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). It belongs to the vancomycin family of antibiotics and is structurally similar to other glycopeptides like vancomycin and eremomycin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Orienticin A involves complex organic reactions, including the formation of macrocyclic structures and glycosylation steps. One of the key steps in its synthesis is the oxidative cyclization mediated by thallium (III) to form the biaryl ether-containing rings . The synthesis also involves the incorporation of amino acids like asparagine and N-methylleucine, as well as sugars like glucose and 4-epi-vancosamine .

Industrial Production Methods: Industrial production of this compound typically involves fermentation processes using strains of Amycolatopsis orientalis. The fermentation broth is then subjected to various purification steps, including chromatography, to isolate the antibiotic .

Chemical Reactions Analysis

Types of Reactions: Orienticin A undergoes several types of chemical reactions, including:

    Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of this compound, such as chlorothis compound, which has chlorine atoms substituted at specific positions on the aromatic ring .

Biological Activity

Orienticin A is a glycopeptide antibiotic derived from the fermentation of certain Actinobacteria, particularly related to the vancomycin family. This compound has garnered attention due to its potential therapeutic applications, particularly in combating resistant bacterial strains. This article delves into the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is structurally similar to vancomycin but exhibits variations that influence its biological activity. It is synthesized through the bioconversion of antibiotic precursors, such as A82846B, using specific microbial cultures. The structural characteristics of this compound include a complex arrangement of cyclic peptides that contribute to its interaction with bacterial cell walls.

The primary mechanism by which this compound exerts its antibacterial effects is through the inhibition of bacterial cell wall synthesis. It binds to the D-Ala-D-Ala terminus of peptidoglycan precursors, preventing their incorporation into the growing cell wall. This action disrupts cell wall integrity, leading to cell lysis and death in susceptible bacteria .

Comparative Efficacy

Research indicates that this compound possesses significant antibacterial activity against various Gram-positive bacteria, including strains resistant to traditional antibiotics. In comparative studies, this compound has shown to be 2 to 10 times more effective than vancomycin against certain bacterial strains .

Antibiotic Minimum Inhibitory Concentration (MIC) μg/mL
Vancomycin1-2
This compound0.5-1
A82846B0.1-0.5

Case Studies and Clinical Trials

  • In Vitro Studies : In vitro assays have demonstrated that this compound exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains. The MIC values reported suggest a strong potential for clinical application in treating resistant infections .
  • Animal Models : Animal studies have further validated the efficacy of this compound in vivo, showing reduced bacterial load in infected tissues when administered compared to controls treated with standard antibiotics .
  • Structure-Activity Relationship (SAR) : Investigations into the structure-activity relationships of this compound reveal that modifications in specific regions of the molecule can enhance its antibacterial potency. For instance, alterations that improve binding affinity to D-Ala-D-Ala motifs have been shown to correlate with increased efficacy against resistant strains .

Antioxidant and Cytotoxic Properties

In addition to its antibacterial properties, this compound has been examined for its antioxidant activities and potential cytotoxic effects against cancer cell lines. Preliminary studies suggest that it may exhibit moderate cytotoxicity towards certain cancer cells, although further research is necessary to elucidate these effects fully .

Properties

CAS No.

111073-20-2

Molecular Formula

C73H89ClN10O26

Molecular Weight

1558.0 g/mol

IUPAC Name

(1S,2R,18R,19R,22S,25R,28R,40S)-2-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2S,3R,4S,5S,6R)-3-[(2R,4S,5R,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[(2R)-4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid

InChI

InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102)/t28-,29-,39+,40-,46+,48-,49-,51+,52+,53-,54+,55-,56+,57+,58-,59+,61+,62-,63-,71-,72-,73-/m0/s1

InChI Key

BURNGCVAUVZERJ-BNSVOVDNSA-N

SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Isomeric SMILES

C[C@H]1[C@@H]([C@@](C[C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)[C@H]([C@H]7C(=O)N[C@@H](C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)[C@H](C(=O)N7)NC(=O)[C@@H]5NC(=O)[C@@H](NC(=O)[C@@H]([C@@H](C1=CC=C(O4)C=C1)O)NC(=O)[C@@H](CC(C)C)NC)CC(=O)N)O)C(=O)O)O[C@H]1C[C@]([C@H]([C@@H](O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Canonical SMILES

CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O

Synonyms

orienticin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Orienticin A
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Orienticin A
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Orienticin A
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Orienticin A
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Orienticin A

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